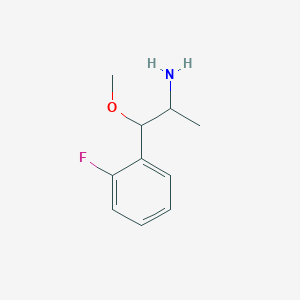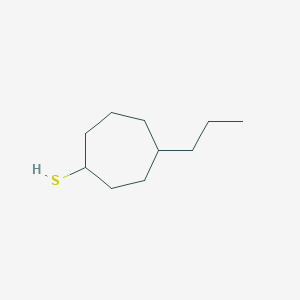![molecular formula C12H16N2O B15275037 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/no-structure.png)
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may include the use of catalysts such as palladium(II) acetate and bidentate ligands under specific conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(1H-indol-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)8-13-11-7-9-5-3-4-6-10(9)14-11/h3-7,13-15H,8H2,1-2H3 |
InChI-Schlüssel |
UHXVDMSQBMNPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=CC2=CC=CC=C2N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


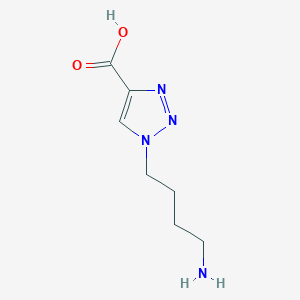

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

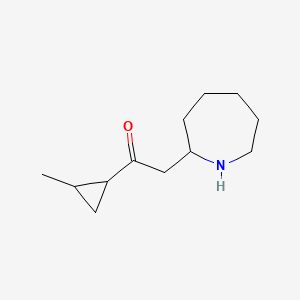
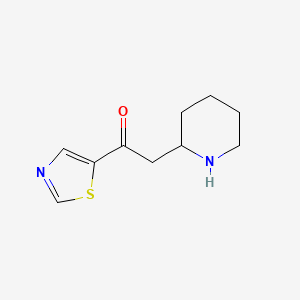
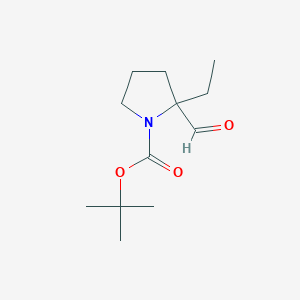
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
